tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate
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Overview
Description
tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂S and a molecular weight of 264.34 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon and copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The cyano group and the carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate: This compound lacks the cyano group, which may affect its reactivity and applications.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a different core structure, leading to variations in its chemical properties and uses.
Properties
IUPAC Name |
tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)18-13(17)16(4)12-10(8-15)9-6-5-7-11(9)19-12/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDDPHUWHPWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C2=C(S1)CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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